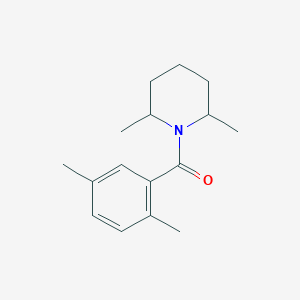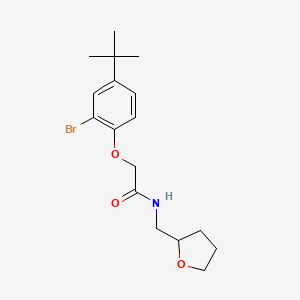
1-(2,5-dimethylbenzoyl)-2,6-dimethylpiperidine
描述
1-(2,5-dimethylbenzoyl)-2,6-dimethylpiperidine, also known as DMMDA-2, is a psychoactive drug belonging to the class of phenethylamines. It is a potent hallucinogen and has been found to have various biochemical and physiological effects. The synthesis of DMMDA-2 is a complex process, and it requires expertise in organic chemistry.
作用机制
The mechanism of action of 1-(2,5-dimethylbenzoyl)-2,6-dimethylpiperidine is complex and not fully understood. It is believed that this compound activates the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. This compound also affects other neurotransmitter systems, such as dopamine and norepinephrine. The exact mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to cause hallucinations, altered perception of time and space, and changes in mood and thought. This compound also affects the cardiovascular system, causing an increase in heart rate and blood pressure. The drug also affects the body temperature and causes sweating and chills. This compound has been found to have long-lasting effects on the brain, and it can cause changes in the brain structure and function.
实验室实验的优点和局限性
1-(2,5-dimethylbenzoyl)-2,6-dimethylpiperidine has various advantages and limitations for lab experiments. The drug is a potent hallucinogen, and it can be used to study the mechanism of action of hallucinogens. This compound can also be used to develop new drugs for the treatment of various neurological disorders. However, the use of this compound in lab experiments is limited due to its potency and the potential risks associated with its use.
未来方向
There are various future directions for 1-(2,5-dimethylbenzoyl)-2,6-dimethylpiperidine research. One of the future directions is to study the long-term effects of this compound on the brain. Another future direction is to develop new drugs based on this compound for the treatment of various neurological disorders. The use of this compound in combination with other drugs is also an area of future research. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a potent hallucinogen with various scientific research applications. The synthesis of this compound is a complex process, and it requires expertise in organic chemistry. This compound has been found to activate the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. The drug has various biochemical and physiological effects, and it can be used to study the mechanism of action of hallucinogens. This compound has various advantages and limitations for lab experiments, and there are various future directions for this compound research.
科学研究应用
1-(2,5-dimethylbenzoyl)-2,6-dimethylpiperidine has been found to have various scientific research applications. It is used in neuroscience research to study the mechanism of action of hallucinogens. This compound has been found to activate the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. This compound has also been used in medicinal chemistry research to develop new drugs for the treatment of various neurological disorders.
属性
IUPAC Name |
(2,5-dimethylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-11-8-9-12(2)15(10-11)16(18)17-13(3)6-5-7-14(17)4/h8-10,13-14H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWCQZXNIMBISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=C(C=CC(=C2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~,N~2~,N~2~-trimethylglycinamide](/img/structure/B4110389.png)
![N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4110390.png)

![1-[(2-bromo-4-tert-butylphenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B4110398.png)

![N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4110407.png)


![[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4110443.png)


![N-(2-(2-chlorophenyl)-1-{[(3-chlorophenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4110453.png)

![2-anilino-3-(4-bromophenyl)-2-azaspiro[3.4]octan-1-one](/img/structure/B4110493.png)
